molecular formula C9H8Cl3NO B3024575 3-Chloro-N-(2,6-dichlorophenyl)propanamide CAS No. 35714-74-0

3-Chloro-N-(2,6-dichlorophenyl)propanamide

Cat. No.: B3024575
CAS No.: 35714-74-0
M. Wt: 252.5 g/mol
InChI Key: NEVQMNGGZJHABG-UHFFFAOYSA-N
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Description

3-Chloro-N-(2,6-dichlorophenyl)propanamide is a chemical compound with the molecular formula C9H8Cl3NO and a molecular weight of 252.52 g/mol . This compound is used in various scientific research applications, particularly in the field of proteomics.

Preparation Methods

The synthesis of 3-Chloro-N-(2,6-dichlorophenyl)propanamide involves several steps. One common method includes the reaction of 2,6-dichloroaniline with 3-chloropropionyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Chloro-N-(2,6-dichlorophenyl)propanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-N-(2,6-dichlorophenyl)propanamide is widely used in scientific research, particularly in the field of proteomics. It is used as a reagent for the modification of proteins and peptides, helping to study protein structure and function. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents .

Mechanism of Action

The mechanism of action of 3-Chloro-N-(2,6-dichlorophenyl)propanamide involves its interaction with specific molecular targets, such as proteins and enzymes. It can form covalent bonds with amino acid residues in proteins, leading to changes in protein structure and function. This interaction can affect various biochemical pathways, depending on the specific protein targets involved .

Comparison with Similar Compounds

3-Chloro-N-(2,6-dichlorophenyl)propanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

IUPAC Name

3-chloro-N-(2,6-dichlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl3NO/c10-5-4-8(14)13-9-6(11)2-1-3-7(9)12/h1-3H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVQMNGGZJHABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)CCCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326927
Record name 3-Chloro-N-(2,6-dichlorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35714-74-0
Record name 3-Chloro-N-(2,6-dichlorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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